

"Methyl 4,5-dimethyl-2-nitrobenzoate CAS number and properties"

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Compound of Interest

Compound Name: *Methyl 4,5-dimethyl-2-nitrobenzoate*

Cat. No.: *B1394992*

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In-Depth Technical Guide: Methyl 4,5-dimethyl-2-nitrobenzoate

CAS Number: 90922-74-0

This technical guide provides a comprehensive overview of **Methyl 4,5-dimethyl-2-nitrobenzoate**, a key intermediate in organic synthesis, particularly in the development of pharmaceuticals. This document is intended for researchers, scientists, and professionals in drug development and related fields.

Chemical and Physical Properties

Methyl 4,5-dimethyl-2-nitrobenzoate is a nitroaromatic compound with the molecular formula $C_{10}H_{11}NO_4$.^{[1][2]} Its chemical structure consists of a benzene ring substituted with two methyl groups, a nitro group, and a methyl ester group. This unique arrangement of functional groups dictates its chemical reactivity and utility as a versatile building block in organic chemistry.^[3]

Table 1: Physicochemical Properties of **Methyl 4,5-dimethyl-2-nitrobenzoate**

Property	Value	Source
CAS Number	90922-74-0	[1][3]
Molecular Formula	C ₁₀ H ₁₁ NO ₄	[1][2]
Molecular Weight	209.20 g/mol	[1][2][3]
LogP	1.99824	[1]
Topological Polar Surface Area (TPSA)	69.44 Å ²	[1]
Hydrogen Bond Acceptors	4	[1]
Hydrogen Bond Donors	0	[1]
Rotatable Bonds	2	[1]

Note: Experimental data for melting point, boiling point, and solubility are not readily available in the cited literature.

Synthesis

The synthesis of **Methyl 4,5-dimethyl-2-nitrobenzoate** is typically achieved through a two-step process starting from 4,5-dimethylbenzoic acid.[3] The first step involves the nitration of the aromatic ring, followed by the esterification of the carboxylic acid group.

Experimental Protocol: Synthesis of Methyl 4,5-dimethyl-2-nitrobenzoate

Step 1: Nitration of 4,5-dimethylbenzoic acid

A mixture of concentrated nitric acid and concentrated sulfuric acid is commonly used for the nitration of 4,5-dimethylbenzoic acid.[3] The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). [3] Strict temperature control is crucial to ensure the regioselective introduction of the nitro group at the 2-position and to minimize the formation of byproducts.[3]

A detailed, specific protocol for the nitration of 4,5-dimethylbenzoic acid was not found in the searched literature. However, a general procedure for the nitration of a similar compound, methyl benzoate, can be adapted with careful optimization of reaction conditions.

General Nitration Procedure (adapted from a similar synthesis):

- In a round-bottomed flask fitted with a mechanical stirrer, dissolve 4,5-dimethylbenzoic acid in a cooled, concentrated sulfuric acid.
- Cool the mixture in an ice bath to maintain a temperature between 0-10°C.
- Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirred solution. The temperature should be carefully monitored and maintained within the range of 5-15°C throughout the addition.[\[4\]](#)
- After the addition is complete, continue stirring for a short period.
- Pour the reaction mixture onto crushed ice to precipitate the crude 4,5-dimethyl-2-nitrobenzoic acid.[\[4\]](#)
- Filter the solid product, wash with cold water, and dry.

Step 2: Esterification of 4,5-dimethyl-2-nitrobenzoic acid

The resulting 4,5-dimethyl-2-nitrobenzoic acid is then esterified to yield **Methyl 4,5-dimethyl-2-nitrobenzoate**.[\[3\]](#)

A specific protocol for the esterification of 4,5-dimethyl-2-nitrobenzoic acid was not found. A general esterification procedure is provided below.

General Esterification Procedure:

- Reflux a mixture of 4,5-dimethyl-2-nitrobenzoic acid and an excess of methanol with a catalytic amount of a strong acid (e.g., sulfuric acid).
- Monitor the reaction by thin-layer chromatography (TLC).
- Upon completion, neutralize the acid catalyst.

- Remove the excess methanol by distillation.
- Extract the product with a suitable organic solvent, wash with water and brine, and dry over an anhydrous salt (e.g., sodium sulfate).
- Purify the crude product by recrystallization or column chromatography.

Chemical Reactivity and Key Experiments

The chemical reactivity of **Methyl 4,5-dimethyl-2-nitrobenzoate** is primarily influenced by its nitro and ester functional groups.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group, forming methyl 4,5-dimethyl-2-aminobenzoate.^[3] This transformation is a crucial step in the synthesis of various pharmaceutical compounds.^[3]

Experimental Protocol: Catalytic Hydrogenation

Catalytic hydrogenation using hydrogen gas with a palladium on carbon (Pd/C) catalyst is a common and efficient method for the reduction of nitroaromatic compounds.^[3]

- Dissolve **Methyl 4,5-dimethyl-2-nitrobenzoate** in a suitable solvent (e.g., methanol or ethanol) in a hydrogenation vessel.
- Add a catalytic amount of 10% Pd/C.
- Purge the vessel with hydrogen gas and maintain a positive pressure of hydrogen.
- Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or hydrogen uptake).
- Filter the reaction mixture through a pad of celite to remove the catalyst.
- Concentrate the filtrate under reduced pressure to obtain the crude methyl 4,5-dimethyl-2-aminobenzoate, which can be further purified if necessary.

Hydrolysis of the Ester Group

The methyl ester group can be hydrolyzed to the corresponding carboxylic acid, 4,5-dimethyl-2-nitrobenzoic acid.[3] This reaction can be performed under acidic or basic conditions.[3]

Experimental Protocol: Acid-Catalyzed Hydrolysis

- Reflux a solution of **Methyl 4,5-dimethyl-2-nitrobenzoate** in an aqueous acidic solution (e.g., dilute sulfuric acid or hydrochloric acid).[3]
- Monitor the reaction progress by TLC.
- Upon completion, cool the reaction mixture to room temperature and extract the product with a suitable organic solvent.
- Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4,5-dimethyl-2-nitrobenzoic acid.

Safety Information

It is important to handle **Methyl 4,5-dimethyl-2-nitrobenzoate** with appropriate safety precautions.

Table 2: GHS Hazard and Precautionary Statements

Category	Code	Statement
Hazard Statements	H302	Harmful if swallowed.
H315	Causes skin irritation.	
H319	Causes serious eye irritation.	
H335	May cause respiratory irritation.	

This information is based on available data for similar compounds and should be used as a guideline. A comprehensive safety data sheet (SDS) should be consulted before handling this chemical.

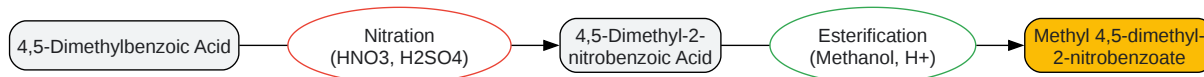
Applications in Drug Development

While not extensively studied for its direct therapeutic effects, **Methyl 4,5-dimethyl-2-nitrobenzoate** and its derivatives serve as important intermediates in the synthesis of biologically active molecules.[3] For instance, a related compound, Methyl 4-(butyrylamino)-5-methyl-2-nitrobenzoate, is a precursor in the synthesis of Telmisartan, an angiotensin II receptor antagonist used in the treatment of hypertension.[3][5] The nitrobenzoate scaffold is also being investigated for the development of new antimicrobial agents.[6]

Visualizations

Synthetic Pathway

The following diagram illustrates the two-step synthesis of **Methyl 4,5-dimethyl-2-nitrobenzoate** from 4,5-dimethylbenzoic acid.

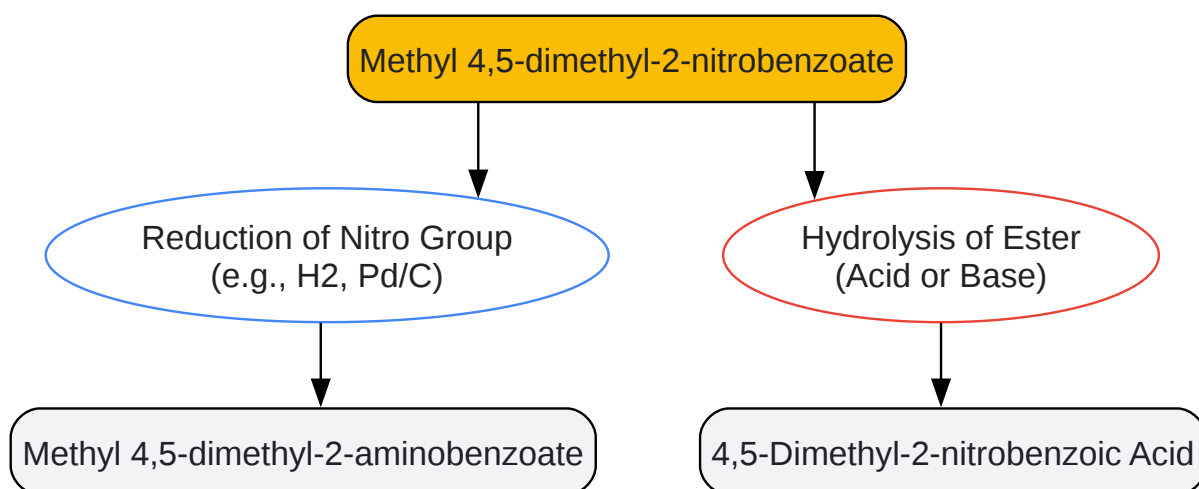


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Caption: Synthesis of **Methyl 4,5-dimethyl-2-nitrobenzoate**.

Key Reactions Workflow

This diagram shows the primary chemical transformations of **Methyl 4,5-dimethyl-2-nitrobenzoate**.



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